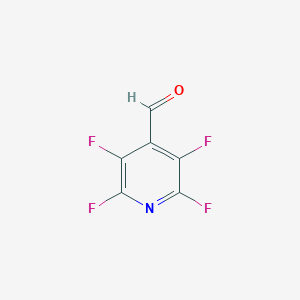

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde

説明

Overview of Perfluorinated and Polyfluorinated Heterocycles as Strategic Building Blocks in Contemporary Chemistry

Perfluorinated and polyfluorinated heterocycles have become indispensable building blocks in modern chemistry, valued for their ability to impart unique properties to complex molecules. nih.gove-bookshelf.de The incorporation of fluorine atoms into heterocyclic rings can dramatically alter a molecule's physical and biological characteristics, including its reactivity, stability, lipophilicity, and acidity. sigmaaldrich.com These modifications are highly sought after in various fields, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.orgmdpi.com

Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced thermal and metabolic stability in the resulting compounds. mdpi.comtandfonline.com This is a crucial advantage in drug design, as it can lead to improved bioavailability and a longer half-life for active pharmaceutical ingredients. tandfonline.comnih.gov In materials science, these fluorinated building blocks are used to create high-performance polymers and other materials with desirable properties like chemical resistance and hydrophobicity. sigmaaldrich.commdpi.com The strategic placement of fluorine can block metabolic pathways, modulate the electronic properties of a molecule, and enhance binding affinity to biological targets. tandfonline.comresearchgate.net

The Pivotal Role of Pyridine (B92270) Scaffolds in Modern Organic and Materials Synthesis

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a fundamental and ubiquitous scaffold in chemistry. nih.govnih.gov It is present in numerous natural products, including vitamins and alkaloids, and is a core component in a vast number of synthetic compounds. nih.govdovepress.comlifechemicals.com The versatility of the pyridine scaffold makes it a privileged structure in drug discovery and medicinal chemistry research, appearing in many FDA-approved drugs. nih.govlifechemicals.com

Pyridine derivatives are not only crucial in pharmaceuticals but also play a vital role in agrochemicals, functional materials, and as ligands or catalysts in organic synthesis. nih.govresearchgate.net Their unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor or a ligand for metal catalysis make them highly adaptable for various applications. nih.gov In materials science, pyridine-based compounds are integral to the development of dyes, polymers, and functional nanomaterials. nih.govresearchgate.net

Academic Contextualization of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde within Organofluorine Research

Within the specialized field of organofluorine chemistry, 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde stands out as a highly valuable synthetic intermediate. cas.cncas.cn This compound synergistically combines the properties of a polyfluorinated pyridine ring with the reactivity of an aldehyde functional group. The four electron-withdrawing fluorine atoms render the pyridine ring highly electron-deficient, which in turn activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the 4-position relative to the nitrogen. mdpi.comresearchgate.net

The aldehyde group provides a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. The synthesis of this compound can be achieved through methods such as the reduction of 2,3,5,6-tetrafluoropyridine-4-nitrile. rsc.org The dual reactivity of the electron-deficient ring and the aldehyde function makes 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde a strategic building block for constructing more complex, highly functionalized fluorinated molecules for potential use in medicinal chemistry and materials science. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde

| Property | Value |

| CAS Number | 16297-09-9 nih.gov |

| Molecular Formula | C₆HF₄NO nih.gov |

| Molecular Weight | 179.07 g/mol nih.gov |

| IUPAC Name | 2,3,5,6-tetrafluoropyridine-4-carbaldehyde nih.gov |

| Synonyms | 2,3,5,6-Tetrafluoropyridine-4-carboxaldehyde, 2,3,5,6-Tetrafluoroisonicotinaldehyde nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrafluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFBSIFTMLQGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631352 | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-09-9 | |

| Record name | 2,3,5,6-Tetrafluoro-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluoropyridine 4 Carbaldehyde and Analogous Fluoroaldehydes

Direct Synthesis Approaches

Direct methods for the synthesis of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde involve the introduction of the aldehyde group in a single key step, often through the formylation of a pre-functionalized polyfluoropyridine ring.

Reactions of Polyfluoroarylzinc Compounds with Vilsmeier-Haack Reagents

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.commychemblog.comorganic-chemistry.orgsynarchive.comwikipedia.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). mychemblog.comwikipedia.org The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis to yield the aldehyde. mychemblog.comwikipedia.org

The general applicability of the Vilsmeier-Haack reaction is summarized below:

Table 1: Overview of the Vilsmeier-Haack Reaction| Feature | Description |

| Reaction | Formylation of aromatic/heteroaromatic compounds. numberanalytics.commychemblog.com |

| Reagents | N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.com |

| Active Species | N,N-dimethylchloroiminium ion (Vilsmeier reagent). mychemblog.com |

| Mechanism | Electrophilic aromatic substitution. mychemblog.com |

| Substrate Scope | Typically electron-rich aromatic and heteroaromatic compounds. wikipedia.org |

While this reaction is powerful, its application to electron-deficient systems like polyfluoroarenes can be challenging. Polyfluoroaryl compounds are generally poor substrates for electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. Consequently, the direct Vilsmeier-Haack formylation of a tetrafluoropyridine precursor is not a commonly reported method. The use of more reactive organometallic derivatives, such as polyfluoroarylzinc compounds, could potentially overcome this limitation by enhancing the nucleophilicity of the pyridine (B92270) ring, but specific examples for the synthesis of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde via this route are not prevalent in the literature.

Strategies Involving Halogen-Metal Exchange and Subsequent Carbonylation

A more versatile direct approach involves the use of halogen-metal exchange reactions. This strategy allows for the creation of a nucleophilic carbon center on the polyfluorinated pyridine ring, which can then react with an electrophilic formylating agent. thieme-connect.de The process generally involves two key steps:

Halogen-Metal Exchange: A polyhalopyridine is treated with an organolithium or magnesium reagent (e.g., n-butyllithium or a Grignard reagent) to replace a halogen atom (typically bromine or iodine) with a metal, forming a highly reactive organometallic intermediate. thieme-connect.de

Formylation: The resulting aryllithium or arylmagnesium compound is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. thieme-connect.de Subsequent aqueous workup hydrolyzes the intermediate to afford the final aldehyde.

This method offers a powerful way to control regioselectivity, as the position of the aldehyde group is determined by the initial position of the halogen atom. thieme-connect.de For the synthesis of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde, this would typically involve the metalation of a 4-halo-2,3,5,6-tetrafluoropyridine derivative.

Indirect Synthetic Pathways via Functionalization of Fluorinated Pyridine Precursors

Indirect methods rely on the functionalization of a readily available fluorinated pyridine precursor, most notably pentafluoropyridine (B1199360) (PFP). These pathways are often highly efficient and regioselective.

Nucleophilic Aromatic Substitution (SNAr) on Pentafluoropyridine (PFP)

Pentafluoropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the fluorine atoms and the ring nitrogen. nih.gov This reactivity allows for the introduction of a variety of functional groups, which can then be converted into an aldehyde. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Regioselective Attack at the 4-Position of Pentafluoropyridine

A key feature of SNAr reactions on pentafluoropyridine is the high regioselectivity for substitution at the 4-position (para to the nitrogen atom). nih.gov This position is the most activated towards nucleophilic attack. Consequently, reacting PFP with a wide range of nucleophiles leads predominantly to the formation of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. nih.gov

Table 2: Regioselectivity in SNAr of Pentafluoropyridine

| Position | Reactivity towards Nucleophilic Attack | Rationale |

| 4- (para) | Most reactive | Highest activation by the ring nitrogen and fluorine atoms. nih.gov |

| 2-, 6- (ortho) | Moderately reactive | Activated by the ring nitrogen. |

| 3-, 5- (meta) | Least reactive | Less activated compared to ortho and para positions. |

This high regioselectivity is exploited in the synthesis of precursors for 2,3,5,6-tetrafluoropyridine-4-carbaldehyde. For instance, a nucleophile containing a protected aldehyde or a group that can be readily converted to an aldehyde (a masked aldehyde) can be introduced at the 4-position.

Sequential Substitution Strategies for Ortho- and Meta-Fluorine Centers in Polyfluoropyridines

While the 4-position is the most reactive, subsequent nucleophilic substitutions can occur at the remaining fluorine centers, typically at the ortho positions (2- and 6-). nih.gov By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to achieve sequential substitution. For example, after an initial substitution at the 4-position, a stronger nucleophile or more forcing reaction conditions can lead to the replacement of fluorine atoms at the 2- and/or 6-positions.

This sequential substitution allows for the synthesis of polyfunctionalized tetra- and trifluoropyridines. For instance, a study showed that after an initial substitution at the 4-position of PFP with a thiol nucleophile, recrystallization from hot ethanol (B145695) led to a subsequent substitution of an ortho-fluorine by an ethoxy group. nih.gov This demonstrates the feasibility of a stepwise functionalization of the polyfluoropyridine ring. While not directly leading to the title carbaldehyde, this principle underpins the synthesis of various complex polyfluoropyridine derivatives.

An analogous compound, 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, has been synthesized by the reduction of the corresponding 2-carbonitrile derivative. rsc.orgcapes.gov.br This highlights an indirect pathway where a nitrile group, introduced via nucleophilic substitution, is subsequently reduced to the carbaldehyde.

Derivatization and Functionalization of 2,3,5,6-Tetrafluoropyridine

The primary and most effective strategy for introducing a functional group at the C-4 position of the tetrafluoropyridine ring involves the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine. researchgate.netnih.gov The inherent electronic properties of the pentafluoropyridine ring, specifically the electron-withdrawing nature of the nitrogen atom and the fluorine atoms, render the ring highly susceptible to nucleophilic attack. nih.gov

The regioselectivity of this substitution is well-established, with nucleophilic attack occurring preferentially at the 4-position (para to the nitrogen atom). nih.gov This site is the most activated towards nucleophilic addition. nih.gov Consequently, reacting pentafluoropyridine with a wide array of carbon, nitrogen, sulfur, and oxygen nucleophiles provides a direct route to 4-substituted-2,3,5,6-tetrafluoropyridine derivatives in good yields. researchgate.netnih.gov

For instance, research has demonstrated the successful reaction of pentafluoropyridine with:

Malononitrile : Using potassium carbonate as a base in DMF, this reaction yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine. nih.gov

Piperazine and 1-methyl-tetrazole-5-thiol : These N- and S-nucleophiles also react to give the corresponding 4-substituted products. nih.gov

Hydroxybenzaldehydes : Under mild basic conditions, various hydroxybenzaldehydes attack the C-4 position exclusively, yielding 4-((perfluoropyridin-yl)oxy)benzaldehydes in nearly quantitative amounts. rsc.org

This predictable regioselectivity makes the SNAr reaction on pentafluoropyridine a robust and versatile method for synthesizing the core structure of the target molecule, onto which an aldehyde or a precursor group can be installed. nih.gov

General Advanced Fluorination Techniques Applicable to Aldehyde Moiety Introduction

The introduction of fluorine into organic molecules, particularly to form fluoroaldehydes, can be achieved through several advanced techniques. These methods are critical for synthesizing fluorinated building blocks used in medicinal and agricultural chemistry.

A direct route to β-fluorinated aldehydes has been developed via a modified Wacker oxidation. wikipedia.org This method utilizes an aldehyde-selective, nitrite-catalyzed oxidation of readily available allylic fluorides. wikipedia.org The process is notable for its high yield and regioselectivity, accommodating a variety of functional groups. wikipedia.org Preliminary mechanistic studies suggest that inductive effects play a strong role in controlling the rate and regioselectivity of the oxidation. wikipedia.org

For α-fluorination, electrophilic fluorinating reagents are commonly employed. Reagents like Selectfluor (F-TEDA-BF4) are used for the direct regioselective fluorination of ketones to produce α-fluoroketones, which can be precursors to the corresponding aldehydes. chemistrysteps.com

Asymmetric Fluorination Methodologies for α-Fluoroaldehydes

The enantioselective synthesis of α-fluoroaldehydes is a significant area of research, as the introduction of a stereogenic center bearing a fluorine atom is a powerful strategy in drug design. Organocatalysis has emerged as a premier tool for this transformation, providing direct access to chiral α-fluoroaldehydes from simple aldehyde precursors. rsc.org

This strategy typically involves the use of a chiral secondary amine catalyst, such as an imidazolidinone, which reacts with the starting aldehyde to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI), in an enantiocontrolled fashion. This approach has been successfully applied to a broad range of aldehyde substrates. Catalyst loadings can be as low as 2.5 mol% without a significant loss of enantioselectivity.

An interesting development in this area is the use of chiral primary amine catalysts, where the enantioselectivity of the fluorination can be switched simply by changing the fluorinating reagent. rsc.org This provides access to either enantiomer of the α-fluoroaldehyde with the same catalyst. rsc.org Furthermore, studies on the fluorination of α-chloroaldehydes have revealed that a kinetic resolution process can play a crucial role in achieving high enantioselectivity. clockss.org

Table 1: Organocatalytic Asymmetric α-Fluorination of Aldehydes This is an interactive table. You can sort and filter the data.

| Substrate Aldehyde | Catalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 3-Phenylpropanal | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | 85 | 99 | |

| Cyclohexanecarbaldehyde | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | 80 | 96 | |

| Decanal | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | 89 | 91 | |

| 2-Methylpropanal | Chiral Primary Amine | NFSI | 96 | 85 (R) | rsc.org |

| 2-Methylpropanal | Chiral Primary Amine | Selectfluor | 92 | 90 (S) | rsc.org |

| α-Chloropropanal | Jørgensen-Hayashi Catalyst | NFSI | - | >99 | clockss.org |

Biocatalytic Approaches to Chiral Organofluorines and Fluoroaldehydes

Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing chiral compounds. The use of enzymes or whole microorganisms provides reactions with high enantioselectivity and regioselectivity under mild conditions, avoiding issues like racemization or rearrangement that can occur with chemical methods. rsc.org

More recently, efforts have focused on expanding the scope of biocatalysis to create novel organofluorine molecules. A notable achievement is the development of an enzymatic platform for the highly enantioselective synthesis of versatile α-trifluoromethylated (α-CF3) organoborons. This system, based on a cytochrome c enzyme, facilitates a carbene B-H bond insertion with high turnover numbers and enantioselectivity. Such advances demonstrate the immense potential of engineering enzymes to perform complex fluorine chemistry, paving the way for future biocatalytic routes to chiral fluoroaldehydes and other valuable organofluorine compounds.

Chemical Reactivity and Mechanistic Transformations of 2,3,5,6 Tetrafluoropyridine 4 Carbaldehyde

Reactivity Profile of the Pyridine (B92270) Ring

The pyridine ring in 2,3,5,6-tetrafluoropyridine-4-carbaldehyde is rendered highly electron-deficient by the cumulative inductive and resonance effects of the four fluorine atoms and the nitrogen heteroatom. This electron deficiency is the primary driver of the ring's reactivity, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions of Fluorine Atoms

The electron-deficient nature of the tetrafluoropyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms act as leaving groups.

Nucleophilic substitution on polyfluorinated pyridines, such as pentafluoropyridine (B1199360), is a well-established method for introducing various functional groups. The position of substitution is highly regioselective, with nucleophiles preferentially attacking the 4-position (para to the nitrogen atom). rsc.orgresearchgate.netnih.gov This selectivity is attributed to the superior ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. semanticscholar.org

In addition to conventional nucleophilic substitution, fluoropyridines can undergo "reverse Halex" (halogen exchange) reactions. For instance, the reaction of fluoropyridines with chloride sources can lead to the displacement of fluoride (B91410) ions. acs.orgresearchgate.net This process is often driven by factors such as the precipitation of metal fluorides in polar aprotic solvents like DMSO. acs.orgresearchgate.net Computational studies and experimental results have shown that the regioselectivity of this reverse Halex reaction is also kinetically controlled, favoring the 4-position. acs.orgresearchgate.netresearchgate.net

The presence of multiple electron-withdrawing fluorine atoms significantly deactivates the pyridine ring towards electrophilic substitution, making such reactions extremely difficult. uoanbar.edu.iqstackexchange.com Conversely, this electron withdrawal dramatically enhances the ring's reactivity towards nucleophiles. The strong inductive effect of fluorine atoms creates highly positive carbon centers, which are susceptible to nucleophilic attack. nih.gov This effect is so pronounced that even weak nucleophiles can react with polyfluorinated pyridines under mild conditions.

The reactivity of the pyridine ring can be modulated by the nature of the substituents. Electron-donating groups tend to decrease the reactivity towards nucleophiles, while additional electron-withdrawing groups further enhance it. nih.gov This principle is fundamental in designing synthetic strategies involving fluorinated pyridines.

Site-Selective Carbon-Fluorine Bond Activation Processes

Beyond nucleophilic substitution, the C-F bonds in polyfluorinated pyridines can be activated by transition metal complexes. This activation can lead to a variety of transformations, including cross-coupling reactions. For example, rhodium complexes have been shown to activate the C-F or C-H bond of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine, leading to the formation of tetrafluoropyridyl complexes. nih.gov The greater the degree of fluorination, the more susceptible the molecule is to C-F bond activation. researchgate.net These activation processes are often site-selective, with the position of activation being influenced by the specific metal catalyst and reaction conditions.

Reactions with Specific Nucleophiles (e.g., Nitrogen-Containing Heterocycles like Imidazoles, Pyrazoles, Indoles)

The high reactivity of polyfluorinated pyridines towards nucleophiles makes them valuable building blocks for the synthesis of complex heterocyclic systems. A variety of nitrogen-containing heterocycles, acting as N-nucleophiles, can displace the fluorine atoms of the pyridine ring. For instance, the reaction of pentafluoropyridine with piperazine, a nitrogen-containing heterocycle, results in the regioselective substitution at the 4-position. researchgate.net This type of reaction provides a straightforward route to novel compounds with potential applications in medicinal chemistry and materials science. The general principle of nucleophilic aromatic substitution extends to other nitrogen heterocyles like imidazoles, pyrazoles, and indoles, allowing for the construction of diverse molecular architectures. mdpi.com

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group (-CHO) attached to the tetrafluoropyridine ring exhibits its own characteristic reactivity, which can be influenced by the electron-withdrawing nature of the fluorinated ring. Aldehydes are well-known for their susceptibility to nucleophilic addition reactions at the carbonyl carbon.

Some typical reactions of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. For example, 3,4,5,6-tetrafluoropyridine-2-carbaldehyde reacts with oxygen to yield 3,4,5,6-tetrafluoropyridine-2-carboxylic acid. rsc.org

Reduction: The aldehyde can be reduced to a primary alcohol.

Formation of Derivatives: The aldehyde readily forms derivatives with various reagents. For instance, it can react with hydroxylamine (B1172632) to form an oxime. rsc.org

Wittig Reaction: The aldehyde can undergo the Wittig reaction with phosphorus ylides to form alkenes.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol (B89426) condensation or Knoevenagel condensation, with appropriate substrates.

The synthesis of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde itself can be achieved through methods such as the ozonolysis of 2,3,5,6-tetrafluoro-4-propenylpyridine or the reduction of 2,3,5,6-tetrafluoropyridine-4-nitrile. rsc.org

Interactive Data Table: Reactions of Polyfluorinated Pyridines

| Reactant | Nucleophile/Reagent | Product(s) | Reaction Type |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Nucleophilic Aromatic Substitution |

| Pentafluoropyridine | Piperazine | 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | Nucleophilic Aromatic Substitution |

| 2,3,5,6-Tetrafluoropyridine | Rhodium Hydride Complex | Rhodium(4-tetrafluoropyridyl) Complex | C-F/C-H Bond Activation |

| 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde | Oxygen | 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid | Oxidation |

| 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | Raney alloy–aqueous formic acid | 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde | Reduction |

Condensation Reactions

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds. These reactions are typically characterized by the initial nucleophilic attack on the carbonyl carbon, followed by a dehydration step.

One of the notable condensation reactions is with hydrazine (B178648) and its derivatives, which yields the corresponding hydrazones. For instance, the reaction with hydrazine hydrate (B1144303) produces 2,3,5,6-tetrafluoropyridine-4-carbaldehyde hydrazone. This transformation is crucial for the synthesis of various heterocyclic systems. Similarly, the reaction with phenylhydrazine (B124118) affords the corresponding phenylhydrazone, while treatment with 2,4-dinitrophenylhydrazine (B122626) results in the formation of the 2,4-dinitrophenylhydrazone. These derivatives are often crystalline solids with sharp melting points, which historically aided in the characterization of the parent aldehyde.

Another important class of condensation reactions involves the reaction with hydroxylamine, which leads to the formation of the corresponding oxime, 2,3,5,6-tetrafluoropyridine-4-carbaldehyde oxime. Furthermore, condensation with semicarbazide (B1199961) hydrochloride yields the semicarbazone derivative. These reactions highlight the reactivity of the carbonyl group towards nitrogen-based nucleophiles.

| Reactant | Product |

| Hydrazine hydrate | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde hydrazone |

| Phenylhydrazine | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde 2,4-dinitrophenylhydrazone |

| Hydroxylamine | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde oxime |

| Semicarbazide hydrochloride | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde semicarbazone |

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in 2,3,5,6-tetrafluoropyridine-4-carbaldehyde makes it a prime target for nucleophilic attack. These reactions proceed via the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final alcohol product.

A key example of nucleophilic addition is the reaction with Grignard reagents. While specific research on the reaction of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde with Grignard reagents is not extensively detailed in readily available literature, the general mechanism involves the attack of the carbanion from the Grignard reagent on the carbonyl carbon. This would result in the formation of a secondary alcohol upon acidic workup. For example, the reaction with methylmagnesium iodide would be expected to yield 1-(2,3,5,6-tetrafluoropyridin-4-yl)ethanol. The highly fluorinated pyridine ring may also be susceptible to nucleophilic attack, potentially leading to side products depending on the reaction conditions.

Controlled Oxidation and Reduction Transformations of the Carbonyl Group

The carbonyl group of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol under controlled conditions.

Oxidation:

The aldehyde can be oxidized to the corresponding carboxylic acid, 2,3,5,6-tetrafluoropyridine-4-carboxylic acid. This transformation can be achieved using various oxidizing agents. While specific conditions for this particular compound are not widely reported, a common method for the oxidation of aldehydes to carboxylic acids is the use of potassium permanganate (B83412) in an alkaline solution. The reaction proceeds through a permanganate ester intermediate, which then collapses to form the carboxylate salt. Subsequent acidification yields the final carboxylic acid.

Reduction:

Conversely, the aldehyde can be reduced to the primary alcohol, (2,3,5,6-tetrafluoropyridin-4-yl)methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). The reduction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically an alcohol like ethanol (B145695) or methanol) to give the primary alcohol. This method is generally selective for aldehydes and ketones and does not affect the aromatic pyridine ring.

| Transformation | Reagent (Typical) | Product |

| Oxidation | Potassium permanganate | 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid |

| Reduction | Sodium borohydride | (2,3,5,6-Tetrafluoropyridin-4-yl)methanol |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Highly Functionalized Synthetic Building Block

The presence of both a reactive aldehyde and a polyfluorinated aromatic system in a single molecule provides chemists with a powerful tool for molecular construction. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, while the tetrafluoropyridine moiety imparts desirable properties such as metabolic stability and unique electronic characteristics to the final products.

The aldehyde functionality of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde allows for its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic molecules. For instance, it can undergo Wittig-type reactions, where it reacts with a phosphonium (B103445) ylide to form an alkene. rsc.orgscirp.orgnih.gov This reaction is a cornerstone in synthetic chemistry for the creation of intricate carbon skeletons.

Furthermore, the compound is a prime candidate for participation in multicomponent reactions (MCRs). nih.govnih.govmdpi.com MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde group can readily react with amines and other nucleophiles in MCRs to generate a high degree of molecular diversity from simple precursors. While specific examples detailing the use of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde in complex MCRs leading to diverse architectures are still emerging in publicly available literature, its structural motifs are well-suited for such transformations.

The development of novel heterocyclic compounds is a major focus in medicinal chemistry and materials science. 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde serves as a key starting material for the synthesis of new fused and substituted heterocyclic systems. rsc.orgrsc.orgresearchgate.net

One common approach involves the condensation of the aldehyde with various dinucleophiles to construct new rings. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) systems. nih.gov Similarly, reaction with β-ketoesters or other active methylene (B1212753) compounds can be employed to build a variety of carbocyclic and heterocyclic rings fused to the tetrafluoropyridine core. The synthesis of fused heterocycles often leads to rigid, planar structures that can interact effectively with biological targets. nih.gov

The tetrafluoropyridine ring itself can undergo nucleophilic aromatic substitution, typically at the 2- and 6-positions, allowing for the introduction of a wide range of functional groups and the creation of novel substituted pyridine (B92270) derivatives. rsc.org

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is an excellent starting point for the synthesis of a wide range of fluorinated analogs of known bioactive molecules and materials.

By using this aldehyde as a building block, researchers can systematically introduce the tetrafluoropyridinyl moiety into various molecular scaffolds to study the effects of fluorine substitution. This approach is particularly valuable in drug discovery, where the introduction of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles. While extensive research details the synthesis of fluorinated analogs in general, specific and detailed examples starting from 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde are a growing area of investigation.

Utility in Specialized Chemical and Material Syntheses

Beyond its role as a general building block, 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde has specific applications in the design of specialized molecules for coordination chemistry and catalysis.

The aldehyde group can be readily converted into an imine (Schiff base) through condensation with a primary amine. rsc.orgjocpr.com Schiff bases are a versatile class of ligands that can coordinate to a wide variety of metal ions through the imine nitrogen atom and other donor atoms present in the molecule. The reaction of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde with various amines can generate a library of Schiff base ligands with a tetrafluoropyridinyl substituent. jocpr.comresearchgate.net

These ligands can then be used to form coordination complexes with transition metals and other metal ions. The fluorine atoms on the pyridine ring can influence the electronic properties of the resulting metal complexes, potentially tuning their reactivity, stability, and spectroscopic properties. The synthesis of Schiff base complexes of Cu(II), Ni(II), and Co(II) from the related 4-pyridinecarboxaldehyde (B46228) and 3-aminopyridine (B143674) has been reported, demonstrating the feasibility of this approach. jocpr.com

Metal complexes derived from Schiff base ligands often exhibit catalytic activity in a variety of organic transformations. researchgate.netescholarship.org The metal complexes prepared from ligands derived from 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde are potential candidates for catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

The electron-withdrawing nature of the tetrafluoropyridine ring can modulate the Lewis acidity of the metal center in the complex, which in turn can affect its catalytic performance. While the catalytic applications of metal complexes derived specifically from 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde are not yet extensively documented in the literature, the foundational chemistry of related Schiff base complexes suggests a promising area for future research. researchgate.netescholarship.org

Incorporation into Polymer Architectures and Applications in Material Science

The highly functionalized and electron-deficient nature of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde makes it a valuable building block in the synthesis of advanced polymer architectures. Its aldehyde group provides a reactive handle for various polymerization and post-polymerization modification reactions, while the tetrafluoropyridine ring imparts unique electronic and physical properties to the resulting materials.

Research in materials science has explored the incorporation of fluorinated pyridine moieties to enhance the thermal stability, chemical resistance, and gas permeability of polymers. The strong carbon-fluorine bonds and the electron-withdrawing character of the fluorine atoms contribute to these desirable properties. While direct polymerization of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde is not extensively documented, its derivatives are utilized in creating polymers with specialized functions.

For instance, related fluorinated aromatic compounds are employed in the synthesis of Polymers of Intrinsic Microporosity (PIMs). researchgate.net These polymers are characterized by their rigid and contorted structures that prevent efficient chain packing, leading to a high free volume and significant microporosity. researchgate.net The introduction of polar, fluorine-containing groups can influence the polymer's interaction with specific gases, potentially enhancing selectivity in membrane-based gas separations.

The aldehyde functionality of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde allows for its potential use in the formation of conjugated microporous polymers (CMPs). These materials are of interest for applications in catalysis, sensing, and gas storage. The aldehyde can undergo condensation reactions with various amine-containing monomers to form imine-linked polymer networks. The resulting materials would benefit from the thermal and chemical stability conferred by the perfluorinated aromatic ring.

Precursor for Acyl Fluorides and One-Pot Amide Bond Formation via Pentafluoropyridine (B1199360) Reagent

A significant application of pyridine-based reagents is in the formation of acyl fluorides from carboxylic acids, which are versatile intermediates in organic synthesis. While 2,3,5,6-tetrafluoropyridine-4-carbaldehyde itself is not directly used for this transformation, the closely related and commercially available reagent, pentafluoropyridine (PFP), serves as an excellent example of this reactivity. worktribe.comnih.govnih.gov

PFP has been demonstrated to be an effective deoxyfluorination reagent for the conversion of a wide range of carboxylic acids into their corresponding acyl fluorides under mild conditions. worktribe.comnih.govacs.org This transformation is significant because acyl fluorides are valuable synthetic intermediates that can be more stable and selective in their reactions compared to other acyl halides. rsc.orgresearchgate.net

The process can be extended to a one-pot amide bond formation. worktribe.comnih.govnih.gov In this methodology, the acyl fluoride (B91410) is generated in situ from a carboxylic acid using PFP and is then immediately reacted with an amine to form the desired amide. nih.govacs.org This one-pot procedure is highly efficient, avoids the isolation of the often sensitive acyl fluoride intermediate, and provides good to excellent yields of the amide product. nih.gov The reaction is believed to proceed through the formation of an acyl fluoride, which then undergoes nucleophilic attack by the amine.

The utility of this method has been showcased in the synthesis of various amides, highlighting its broad substrate scope and functional group tolerance. nih.gov Given that PFP is an inexpensive and stable reagent, this approach presents a practical alternative to other coupling agents used in amide synthesis. nih.govacs.org

Advanced Characterization Techniques and Computational Investigations

Application of Advanced Spectroscopic Methods for Structural Elucidation

A suite of advanced spectroscopic methods has been employed to meticulously determine the structure of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and electronic environment of molecules. For fluorinated compounds like 2,3,5,6-tetrafluoropyridine-4-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the aldehyde proton.

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of the carbon atoms in both the pyridine (B92270) ring and the aldehyde group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for its characterization. southampton.ac.uk It is a highly sensitive technique that provides detailed information about the fluorine atoms, including their chemical environment and coupling interactions with other nuclei. man.ac.uknih.gov The chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum are characteristic of the tetrafluoropyridine ring system. southampton.ac.uk For instance, in related perfluoropyridinyl derivatives, the fluorine atoms at the 2,6-positions and 3,5-positions of the pyridine ring typically show distinct signals, often as multiplets due to F-F coupling. rsc.org

| Nucleus | Position | Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| ¹⁹F | F-2,6 | -85 to -91 | 4-((perfluoropyridinyl)oxy)benzaldehyde derivatives rsc.org |

| ¹⁹F | F-3,5 | -150 to -155 | 4-((perfluoropyridinyl)oxy)benzaldehyde derivatives rsc.org |

| ¹³C | Aldehyde (C=O) | ~191 | 4-((perfluoropyridinyl)oxy)benzaldehyde rsc.org |

| ¹H | Aldehyde (CHO) | ~10.0 | 4-((perfluoropyridinyl)oxy)benzaldehyde rsc.org |

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

GC-EIMS is a hyphenated technique that separates volatile compounds and then fragments them to determine their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern. The mass spectrum of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde would be expected to show a molecular ion peak corresponding to its molecular weight (179.07 g/mol ), along with characteristic fragment ions resulting from the loss of fluorine, the aldehyde group, or cleavage of the pyridine ring. nih.govnist.gov This technique is valuable for confirming the identity and purity of the compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.govmun.ca While specific crystallographic data for 2,3,5,6-tetrafluoropyridine-4-carbaldehyde was not found in the search results, analysis of related fluorinated pyridine derivatives reveals key structural features. nih.govresearchgate.net The technique would precisely determine the planarity of the tetrafluoropyridine ring, the conformation of the aldehyde group relative to the ring, and any intermolecular interactions such as π-π stacking or hydrogen bonding in the crystal lattice. nih.govresearchgate.netnih.gov

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV/Vis) Spectroscopy

FTIR and UV/Vis spectroscopy provide information about the functional groups and electronic transitions within a molecule. nih.govmdpi.com

FTIR Spectroscopy: The FTIR spectrum of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde is expected to exhibit characteristic absorption bands. nih.gov Key vibrations would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-F stretching vibrations (in the 1100-1300 cm⁻¹ region), and aromatic C=C and C=N stretching vibrations of the pyridine ring. rsc.orgresearchgate.net

UV/Vis Spectroscopy: The UV/Vis spectrum reveals electronic transitions within the molecule. nih.govmdpi.com Aromatic systems like the tetrafluoropyridine ring exhibit characteristic π→π* transitions. The presence of the aldehyde group can also give rise to n→π* transitions. nih.gov

Table 2: Expected Spectroscopic Features for 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde

| Spectroscopic Technique | Expected Feature | Approximate Wavenumber/Wavelength |

|---|---|---|

| FTIR | C=O Stretch (Aldehyde) | ~1700 cm⁻¹ |

| FTIR | C-F Stretch | 1100 - 1300 cm⁻¹ |

| FTIR | Aromatic C=C/C=N Stretch | 1400 - 1600 cm⁻¹ |

| UV/Vis | π→π* Transition | 200 - 300 nm |

| UV/Vis | n→π* Transition | > 300 nm |

Computational Chemistry and Mechanistic Studies

Computational chemistry plays a vital role in understanding the reactivity and reaction mechanisms of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde, particularly in SNAr reactions.

Theoretical Prediction of Reactivity and Regioselectivity in SNAr Reactions

The highly electron-deficient nature of the tetrafluoropyridine ring, due to the presence of four strongly electron-withdrawing fluorine atoms and the ring nitrogen, makes it highly susceptible to nucleophilic attack. mdpi.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are used to predict the reactivity and regioselectivity of SNAr reactions on such perfluoroaromatic systems. mdpi.comresearchgate.net

These theoretical studies often focus on calculating the energies of transition states and intermediates (like the Meisenheimer complex) to determine the most favorable reaction pathway. mdpi.comresearchgate.net For polyfluorinated pyridines, SNAr reactions typically occur at the positions para (C-4) or ortho (C-2, C-6) to the nitrogen atom, as these positions are most activated towards nucleophilic attack. The aldehyde group at the C-4 position further influences the electronic distribution and reactivity of the ring.

Recent research has focused on developing quantitative structure-reactivity relationships (QSRR) for SNAr reactions. chemrxiv.orgnih.gov These models use computationally derived descriptors, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the reaction center, to predict reaction rates and regioselectivity with high accuracy. chemrxiv.orgresearchgate.net Such predictive models are powerful tools for synthetic planning, allowing chemists to anticipate the outcome of SNAr reactions on complex substrates like 2,3,5,6-tetrafluoropyridine-4-carbaldehyde. chemrxiv.orgnih.gov The goal is to understand why substitution occurs at a specific carbon atom by examining the activation energies of different possible transition states. mdpi.com

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

While specific quantum chemical studies detailing the reaction mechanisms and transition states of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde are not extensively documented in publicly available literature, the reactivity of the parent compound, pentafluoropyridine (B1199360), provides a strong basis for understanding its behavior. The fluorine atoms on the pyridine ring exhibit varying degrees of reactivity towards nucleophiles, with the 4-position being the most activated site for nucleophilic attack. researchgate.net This heightened reactivity is attributed to the combined electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the ring, which stabilize the intermediate formed during substitution at this position.

Computational methods, particularly Density Functional Theory (DFT), have been employed to probe the regioselectivity of nucleophilic additions to pentafluoropyridine. These calculations support the experimental observation that substitution preferentially occurs at the para-position (C-4). The transition states for these reactions can be located and characterized using computational techniques, providing crucial information about the energy barriers and the geometry of the molecule as it transforms from reactant to product.

For 2,3,5,6-tetrafluoropyridine-4-carbaldehyde, the presence of the electron-withdrawing carbaldehyde group at the 4-position is expected to further influence the reactivity of the remaining fluorine atoms at the 2, 3, 5, and 6-positions. Quantum chemical calculations would be invaluable in elucidating how this substituent modulates the activation energies for subsequent nucleophilic substitution reactions, thereby guiding synthetic strategies.

Electronic Structure Analysis and its Correlation with Chemical Behavior

The chemical behavior of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde is intrinsically linked to its electronic structure. Analysis of the molecular orbital (MO) energies, charge distribution, and electrostatic potential provides a quantitative framework for understanding its reactivity.

The highly electronegative fluorine atoms and the nitrogen atom in the pyridine ring create a significantly electron-deficient aromatic system. This is reflected in the calculated molecular properties. The presence of the formyl group (-CHO) further enhances this electron deficiency through its electron-withdrawing nature.

Table 1: Computed Properties of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde

| Property | Value |

| Molecular Formula | C₆HF₄NO |

| Molecular Weight | 179.07 g/mol |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 178.99942630 Da |

| Topological Polar Surface Area | 30 Ų |

This data is computationally derived and provides a snapshot of the molecule's physicochemical properties based on its electronic structure.

The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. In 2,3,5,6-tetrafluoropyridine-4-carbaldehyde, the carbon atoms of the pyridine ring, particularly C-2, C-3, C-5, and C-6, are expected to have a significant partial positive charge, making them primary targets for nucleophiles. Conversely, the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring possess high electron density, rendering them nucleophilic centers.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. A low-lying LUMO, as would be expected for this electron-deficient molecule, indicates a high susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and electronic transitions. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

By correlating these calculated electronic properties with experimental observations of the compound's reactivity, a comprehensive model of its chemical behavior can be developed. This synergy between computational and experimental chemistry is essential for the rational design of new synthetic methodologies and the prediction of the properties of novel materials derived from 2,3,5,6-tetrafluoropyridine-4-carbaldehyde.

Future Research Directions and Unexplored Avenues for 2,3,5,6 Tetrafluoropyridine 4 Carbaldehyde

Expansion of Asymmetric Synthetic Methodologies for Fluorinated Carbaldehydes

The synthesis of chiral molecules containing fluorine is of paramount importance in medicinal chemistry and materials science. nih.gov The development of asymmetric methods for producing fluorinated carbaldehydes, including 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde derivatives, represents a significant and challenging frontier.

Future research should focus on expanding the toolbox of asymmetric transformations. While organocatalysis has emerged as a powerful strategy for the enantioselective α-fluorination of aldehydes, further development is needed. chimia.chresearchgate.net For instance, creating catalysts that can effectively control stereochemistry in the presence of the highly activated tetrafluoropyridine ring is a key objective. The development of methods for the asymmetric construction of quaternary C-F stereogenic centers remains a particularly challenging area, with pharmaceutical drugs featuring such centers constituting less than 1% of all fluorine-containing medicines. nih.gov

Promising research avenues include the design of novel chiral catalysts—both organocatalysts and transition-metal complexes—that can achieve high yields and enantioselectivities for a broader range of substrates. chimia.chbeilstein-journals.org Investigating reactions like asymmetric aldol (B89426), Mannich, and Michael additions using 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde as a substrate could lead to the synthesis of complex, optically active fluorinated molecules that are currently difficult to access. nih.gov

Table 1: Asymmetric Synthesis Strategies for Fluorinated Aldehydes

| Catalytic Strategy | Reaction Type | Potential Substrates | Desired Outcome |

| Organocatalysis | α-Fluorination | Linear & Branched Aldehydes | High Enantioselectivity (ee) & Yield researchgate.net |

| Transition-Metal Catalysis | Allylic Alkylation | Prochiral Fluoro-nucleophiles | Chiral molecules with multiple stereocenters nih.gov |

| Chiral Ni(II) Complexes | Alkylation | Fluorinated Alkyl Iodides | Gram-scale synthesis of fluorinated amino acids nih.gov |

| Enamine Catalysis | Electrophilic Fluorination | Various Aldehyde Substrates | Important chiral synthons for medicinal agents researchgate.net |

Development of Novel Catalytic Systems for Specific Transformations

The tetrafluoropyridine core of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is highly susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde group offers a site for numerous other transformations. nih.gov Developing novel catalytic systems that can selectively target either the ring or the side chain, or even enable tandem reactions, is a crucial area for future exploration.

Visible-light-mediated photocatalysis is an emerging field in fluorine chemistry that allows reactions to proceed under mild conditions, offering high selectivity. mdpi.com Research into photocatalytic systems could uncover new reaction pathways for 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde, such as novel C-H functionalization or fluoroalkylation reactions. mdpi.comnih.gov For example, developing a catalyst that facilitates the selective reaction of the aldehyde without promoting SNAr on the sensitive pyridine (B92270) ring would be a significant advancement.

Furthermore, transition-metal catalysis offers powerful methods for building stereocenters and forming C-C bonds. nih.gov Future work could involve designing catalysts for cross-coupling reactions that selectively activate one of the C-F bonds of the pyridine ring, allowing for the introduction of diverse substituents and the construction of elaborate molecular architectures.

Exploration of Advanced Functionalization Strategies for Highly Complex Architectures

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is an ideal starting material for the synthesis of highly functionalized and complex molecules. Its utility as a scaffold can be significantly expanded through the exploration of advanced functionalization strategies.

Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry for rapidly creating analogues of biologically active compounds. The combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been shown to be a versatile strategy for functionalizing pyridines and diazines. nih.gov Applying similar tandem sequences to derivatives of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde could provide access to a wide array of substituted heterocycles. The high reactivity of 2-fluoropyridines in SNAr reactions, which can be over 300 times faster than their chloro-analogues, underscores the potential of this approach. nih.gov

Future research should also target domino or cascade reactions that leverage the multiple reactive sites within the molecule. For instance, a sequence involving an initial reaction at the aldehyde, followed by an intramolecular SNAr at one of the fluorine positions, could be a powerful method for constructing complex polycyclic systems, such as functionalized indolizines. sci-hub.ru

Table 2: Functionalization Reactions of Fluorinated Pyridines

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., N, O, S-based) | Substitution of fluorine atoms | nih.gov |

| C-H Fluorination | AgF₂ | Selective fluorination adjacent to nitrogen | nih.govresearchgate.net |

| Minisci-type Reaction | Carbon-centered radicals | C-H functionalization (potential for isomer mixtures) | nih.gov |

| [5+1] Annulation | Pyrrole derivatives, Cs₂CO₃ | Synthesis of multi-functionalized indolizines | sci-hub.ru |

Synergistic Approaches Integrating Fluorine Chemistry with Emerging Fields

The unique properties imparted by fluorine atoms—such as enhanced metabolic stability, binding affinity, and lipophilicity—make fluorinated compounds highly valuable in diverse scientific disciplines. cas.cndovepress.com A key future direction is to synergistically integrate the chemistry of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde with emerging fields.

In medicinal chemistry , this compound can serve as a key intermediate for synthesizing novel pharmaceuticals. nih.gov Approximately 45% of small-molecule drugs approved by the FDA in 2018 contained fluorine. nih.gov Its derivatives could be explored as potential inhibitors, imaging agents, or probes for biological systems. The use of fluorine-18, a positron emitter, in Positron Emission Tomography (PET) is a well-established diagnostic tool, and this aldehyde could be a precursor for developing new ¹⁸F-labeled radiotracers. nih.gov

In materials science , the incorporation of the highly fluorinated pyridine moiety can lead to materials with unique thermal stability, oxidative resistance, and electronic properties. nih.gov Research could focus on synthesizing polymers or network materials derived from 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde for applications in aerospace, electronics, or energy storage. nih.govnumberanalytics.com

Furthermore, there is a growing emphasis on developing sustainable and green fluorine chemistry . cas.cndovepress.com Future research should aim to develop more environmentally friendly synthetic methods using this aldehyde, avoiding hazardous reagents and minimizing waste, aligning with the principles of green chemistry. cas.cn

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。